molecular formula C12H13N3O6S B13156716 2-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid

2-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid

Cat. No.: B13156716
M. Wt: 327.32 g/mol
InChI Key: XYIQQGUANVZLML-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid is a complex organic compound with a molecular formula of C12H13N3O6S. This compound is part of the benzodiazepine family, which is known for its diverse pharmacological activities. The structure includes a benzodiazepine core with sulfonamide and propanoic acid functional groups, making it a unique and versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid typically involves multiple steps. One common method starts with the preparation of the benzodiazepine core, followed by the introduction of the sulfonamide group and finally the propanoic acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its pharmacological properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, leading to different derivatives.

    Substitution: Functional groups within the molecule can be replaced with other groups, allowing for the creation of a wide range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.

    Medicine: Due to its benzodiazepine core, it has potential therapeutic applications, including as an anxiolytic or anticonvulsant.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine core is known to bind to gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant properties. The sulfonamide and propanoic acid groups may also contribute to its overall activity by interacting with other molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamide: This compound lacks the propanoic acid group but shares the benzodiazepine and sulfonamide moieties.

    2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: This compound has a similar dioxo structure but differs in the core ring system and functional groups.

Uniqueness

2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid is unique due to its combination of benzodiazepine, sulfonamide, and propanoic acid groups

Properties

Molecular Formula

C12H13N3O6S

Molecular Weight

327.32 g/mol

IUPAC Name

2-[(2,4-dioxo-1,5-dihydro-1,5-benzodiazepin-7-yl)sulfonylamino]propanoic acid

InChI

InChI=1S/C12H13N3O6S/c1-6(12(18)19)15-22(20,21)7-2-3-8-9(4-7)14-11(17)5-10(16)13-8/h2-4,6,15H,5H2,1H3,(H,13,16)(H,14,17)(H,18,19)

InChI Key

XYIQQGUANVZLML-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)NC(=O)CC(=O)N2

Origin of Product

United States

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